molecular formula C27H28N4O5 B283935 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate

2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate

Cat. No. B283935
M. Wt: 488.5 g/mol
InChI Key: SBLXWNRFYGQEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in various diseases, including arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound include its complex synthesis method, which makes it difficult to obtain in large quantities, and its unknown mechanism of action.

Future Directions

There are several future directions for research on 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate. One direction is to further investigate its anticancer properties and determine its effectiveness in treating different types of cancer. Another direction is to explore its anti-inflammatory properties and its potential in treating various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate involves several steps. The starting material is 2-methoxyphenol, which is reacted with 4-chloromethyl benzoic acid to form 4-{[2-methoxyphenoxy]methyl}benzoic acid. This acid is then reacted with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile to form 4-{[5-(6-amino-5-cyano-3-methyl-1H-pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoic acid. Finally, this acid is esterified with 2-methylpropyl alcohol to yield 2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate.

Scientific Research Applications

2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

2-methylpropyl 4-[[5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl]benzoate

InChI

InChI=1S/C27H28N4O5/c1-15(2)13-35-27(32)18-7-5-17(6-8-18)14-34-22-11-19(9-10-21(22)33-4)24-20(12-28)25(29)36-26-23(24)16(3)30-31-26/h5-11,15,24H,13-14,29H2,1-4H3,(H,30,31)

InChI Key

SBLXWNRFYGQEMT-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=C(C=C4)C(=O)OCC(C)C

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=C(C=C4)C(=O)OCC(C)C

Origin of Product

United States

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